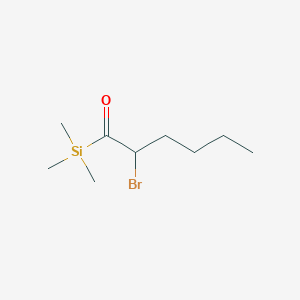![molecular formula C4H12O14P4Sn B14345981 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone CAS No. 96550-78-6](/img/structure/B14345981.png)
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[55]undecane-2,4,8,10-tetrone is a complex organophosphorus compound This compound is notable for its unique structure, which includes multiple hydroxyl groups and a spiro configuration involving phosphorus and tin atoms
准备方法
The synthesis of 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone typically involves multi-step organic synthesis techniques. The synthetic route may include the following steps:
Formation of the spiro structure: This involves the reaction of appropriate precursors containing phosphorus and tin atoms under controlled conditions to form the spiro framework.
Introduction of hydroxyl groups: Hydroxylation reactions are carried out to introduce the hydroxyl groups at specific positions on the molecule.
Methylation: Methyl groups are introduced through methylation reactions using reagents such as methyl iodide.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone has several scientific research applications:
Chemistry: It can be used as a catalyst in various organic reactions due to its unique structure and functional groups.
Biology: The compound may have potential as a biochemical probe or in drug development due to its ability to interact with biological molecules.
Medicine: Research may explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone involves its interaction with specific molecular targets. The hydroxyl groups and spiro structure allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar compounds to 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone include other organophosphorus compounds with spiro configurations and multiple hydroxyl groups. These compounds may share similar reactivity and applications but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of phosphorus, tin, and multiple hydroxyl groups, which confer distinct chemical and physical properties.
属性
CAS 编号 |
96550-78-6 |
|---|---|
分子式 |
C4H12O14P4Sn |
分子量 |
526.73 g/mol |
IUPAC 名称 |
2,4,8,10-tetrahydroxy-3,9-dimethyl-2,4,8,10-tetraoxo-1,5,7,11-tetraoxa-2λ5,4λ5,8λ5,10λ5-tetraphospha-6-stannaspiro[5.5]undecane-3,9-diol |
InChI |
InChI=1S/2C2H8O7P2.Sn/c2*1-2(3,10(4,5)6)11(7,8)9;/h2*3H,1H3,(H2,4,5,6)(H2,7,8,9);/q;;+4/p-4 |
InChI 键 |
VFKMCPQBAZVSHS-UHFFFAOYSA-J |
规范 SMILES |
CC1(P(=O)(O[Sn]2(OP1(=O)O)OP(=O)(C(P(=O)(O2)O)(C)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


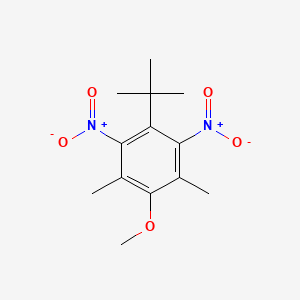
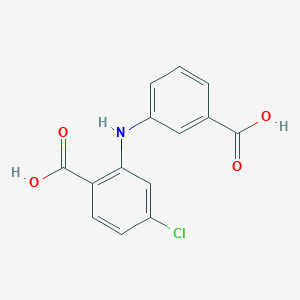
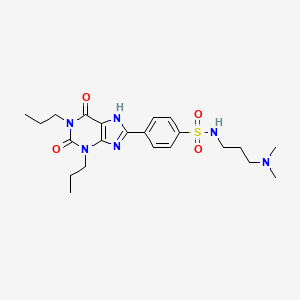

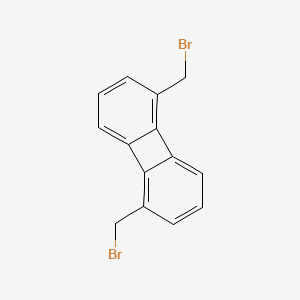
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)

![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)


![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
